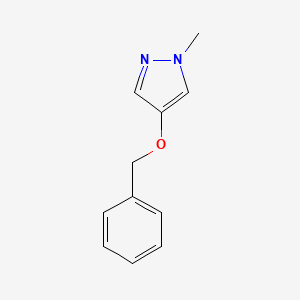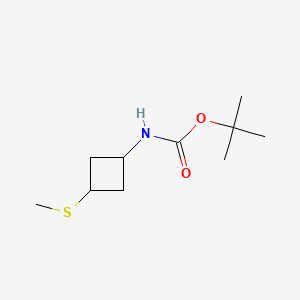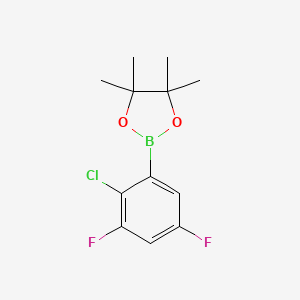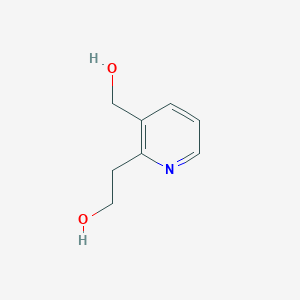![molecular formula C7H12ClF2N B13913812 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride is a compound of interest in various scientific fields due to its unique structural and chemical properties. This compound features a bicyclic structure with a difluoromethyl group, making it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride typically involves the reaction of cyclohexene with difluoromethylating agents under specific conditions. . This reaction is carried out at room temperature and requires careful control of the reaction environment to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Simmons-Smith reaction or other difluoromethylation techniques. The process must be optimized for scalability, cost-effectiveness, and environmental safety. Advanced difluoromethylation reagents and catalysts are often employed to enhance the efficiency and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.
Applications De Recherche Scientifique
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The bicyclic structure provides rigidity, which can enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norcarane (Bicyclo[4.1.0]heptane): A structurally similar compound without the difluoromethyl group.
7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane;hydrochloride: Another fluorinated bicyclic compound with a trifluoromethyl group.
Uniqueness
1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable scaffold for drug design and other applications .
Propriétés
Formule moléculaire |
C7H12ClF2N |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
1-(difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C7H11F2N.ClH/c8-6(9)7-3-5(7)1-2-10-4-7;/h5-6,10H,1-4H2;1H |
Clé InChI |
JAAQUVGEPDYIST-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2(C1C2)C(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)









![5-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13913793.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)

